Diethylcarbamazine Citrate

Solubility Formulation Salt Selection

Researchers requiring reproducible antifilarial assays face variability from non-compendial grade material. Diethylcarbamazine Citrate (CAS 1642-54-2) is the USP/EP reference standard, ensuring assay reproducibility and regulatory compliance. • USP monograph-defined assay range: 98.0-102.0%, individual impurity ≤0.1%, enabling validated HPLC method development. • Aqueous solubility 68-78 mg/mL at 25°C, ensuring consistent dosing solutions for in vitro/in vivo models. • Quantified macrofilaricidal activity: 39.7% adult worm antigen reduction; sustained microfilarial suppression 86-90% at 18 months. B2B supply: Multiple pack sizes available (100 mg-10 g), shipped under UN2811 hazmat protocols.

Molecular Formula C10H21N3O.C6H8O7
C16H29N3O8
Molecular Weight 391.42 g/mol
CAS No. 1642-54-2
Cat. No. B1670529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylcarbamazine Citrate
CAS1642-54-2
SynonymsCarbamazine
Citrate, Diethylcarbamazine
Diethylcarbamazine
Diethylcarbamazine Citrate
Diethylcarbamazine Citrate (1:1)
Diethylcarbamazine Citrate (1:2)
Diethylcarbamazine L-Tartrate (1:1)
Diethylcarbamazine Maleate
Diethylcarbamazine Monohydrochloride
Diethylcarbamazine Phosphate (1:1)
Hetrazan
Loxuran
Maleate, Diethylcarbamazine
Monohydrochloride, Diethylcarbamazine
Notezine
Molecular FormulaC10H21N3O.C6H8O7
C16H29N3O8
Molecular Weight391.42 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)N1CCN(CC1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C10H21N3O.C6H8O7/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-9H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyPGNKBEARDDELNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility75% in water @ 20 °C
Freely sol in hot alcohol
Sparingly sol in cold alcohol
Practically insoluble in acetone, benzene, chloroform and ethe
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Diethylcarbamazine Citrate: Scientific Procurement Guide


Diethylcarbamazine Citrate (CAS 1642-54-2) is a synthetic piperazine derivative formulated as a citrate salt (1:1) with a molecular weight of 391.42 g/mol [1]. It is the pharmacopoeial standard form of the antifilarial agent diethylcarbamazine, specified by the United States Pharmacopeia (USP) as containing not less than 98.0% and not more than 102.0% of C10H21N3O·C6H8O7 on an anhydrous basis [2]. The citrate salt form confers distinct physicochemical properties—including enhanced aqueous solubility and crystalline stability—that are directly relevant to formulation development, analytical method validation, and procurement decisions in both research and industrial settings [1][3]. This guide provides product-specific quantitative differentiation against key comparators, enabling evidence-based selection for filariasis research, antiparasitic drug development, and quality control applications.

USP compendial grade
Defined assay and impurity specifications support regulatory-quality research and method validation.
Citrate salt, high aqueous solubility
Enables reproducible dosing solutions for in vitro and in vivo antiparasitic models.
Antifilarial reference standard
Research tool for lymphatic filariasis and loiasis studies with reported comparative endpoint data.

Why Diethylcarbamazine Citrate Is Irreplaceable


Generic substitution of Diethylcarbamazine Citrate with alternative salts (e.g., diethylcarbamazine base, diethylcarbamazine pamoate) or other antifilarial agents (e.g., ivermectin, albendazole) is scientifically unsound due to quantifiable differences in solubility, regulatory specification thresholds, and parasitologic efficacy profiles. The citrate salt provides aqueous solubility of 68–78 mg/mL at 25°C, a property not shared by the free base . Pharmacopoeial monographs mandate specific impurity limits—not more than 0.1% for any individual impurity—that alternative salts or non-compendial grades do not guarantee [1]. Clinically, single-dose diethylcarbamazine demonstrates sustained microfilarial suppression (86–90% reduction at 18 months) and superior adult worm antigen reduction (39.7%) compared with ivermectin [2]. These quantifiable differentiation points establish that in-class substitution risks compromising solubility-dependent formulation performance, analytical compliance, and biological activity in both research and industrial applications.

!
Free base lacks aqueous solubility
May limit direct substitution in formulation research requiring water-based dosing.
!
Pamoate salt solubility not established
Missing compendial characterization may introduce variability in assay and animal model studies.
!
Non-compendial grades risk impurity unknowns
USP impurity limits (≤0.1%) are not guaranteed, potentially affecting analytical method accuracy.

Diethylcarbamazine Citrate Comparative Evidence


Aqueous Solubility vs Alternative Salts

Diethylcarbamazine Citrate exhibits high aqueous solubility, measured at 68 mg/mL (173.72 mM) at 25°C, enabling flexible formulation for both in vitro and in vivo applications [1]. In contrast, the free base form of diethylcarbamazine has substantially lower water solubility, limiting its utility in aqueous-based experimental systems [2]. The pamoate salt, an alternative salt form, is less commonly referenced in clinical literature and lacks comparable solubility characterization, making the citrate salt the preferred form for reproducible experimental design [3].

Aqueous solubility
Data to verify
68 mg/mL
Supports aqueous formulation research
Free base is poorly water-soluble; batch-specific data to verify
Solubility Formulation Salt Selection

Microfilarial Clearance vs Ivermectin

In a double-blind comparative study of bancroftian filariasis, single-dose diethylcarbamazine (6 mg/kg) demonstrated distinct temporal kinetics of microfilarial suppression compared with ivermectin (220–420 μg/kg) [1]. At 30 days post-treatment, ivermectin reduced microfilarial levels to <1% of pretreatment values, whereas diethylcarbamazine groups retained 22.6–41.5% of pretreatment microfilarial levels [1]. However, at 18 months, the single-dose diethylcarbamazine group achieved 86–90% reduction in microfilaremia, comparable only to the highest ivermectin dose (420 μg/kg) [1]. Critically, diethylcarbamazine produced a 39.7% reduction in circulating adult worm antigen (measured by ELISA for a 200-kD secreted antigen), compared with only 7.8–15.7% reduction across ivermectin groups [1].

Microfilarial clearance vs ivermectin
Head-to-head
Diethylcarbamazine citrate (6 mg/kg)
86–90% microfilaremia reduction at 18 months; 39.7% adult worm antigen reduction
Ivermectin (220–420 µg/kg)
86–90% reduction only at 420 µg/kg; 7.8–15.7% antigen reduction
Reported higher adult worm antigen reduction in comparative trial
Bancroftian filariasis patient study, 18-month follow-up
Antifilarial Microfilaricidal Pharmacodynamics

Microfilarial Clearance: Monotherapy vs Albendazole

A randomized controlled trial in Papua New Guinea compared single-dose diethylcarbamazine (6 mg/kg) alone with diethylcarbamazine plus albendazole (400 mg) for bancroftian filariasis [1]. At 24 months post-treatment, the microfilaria clearance rate was 50.0% for diethylcarbamazine alone versus 65.7% for the combination regimen; this difference was not statistically significant (P > 0.05) [1]. However, the combination regimen produced a significant 17% reduction in Og4C3 circulating filarial antigen prevalence at 24 months (P = 0.003), whereas diethylcarbamazine alone did not achieve a significant reduction (10%, P = 0.564) [1]. A separate field study in India with three annual treatment rounds found that addition of albendazole did not confer any advantage over diethylcarbamazine alone, with microfilaria positivity prevalence declining by 95% (peripheral smear) in both groups [2].

Monotherapy vs albendazole combination
Head-to-head
DEC alone
50.0% microfilaria clearance at 24 months; 10% antigen reduction (P=0.564)
DEC + albendazole
65.7% clearance (P>0.05 vs monotherapy); 17% antigen reduction (P=0.003)
Comparable microfilarial clearance; antigen reduction trend favors combination
RCT in Wuchereria bancrofti, 24-month follow-up
Combination Therapy Macrofilaricidal Mass Drug Administration

USP Monograph: Assay & Impurity Specifications

The USP monograph for Diethylcarbamazine Citrate establishes precise quantitative specifications that define compendial-grade material [1][2]. The assay requirement mandates not less than 98.0% and not more than 102.0% of C10H21N3O·C6H8O7, calculated on the anhydrous basis [1][2]. The chromatographic purity test limits any individual impurity to not more than 0.1% [1][2]. Additional quality parameters include water content not more than 0.5%, residue on ignition not more than 0.1%, and heavy metals limit of 0.002% [1][2]. These specifications are unique to the citrate salt and are not defined for alternative salt forms or non-compendial grades of diethylcarbamazine.

USP monograph specifications
Class-level
Assay: 98.0–102.0% (anhydrous basis) Individual impurity ≤0.1% Water ≤0.5%, residue on ignition ≤0.1% Heavy metals ≤0.002%
Supports regulatory-quality research and method validation
USP-NF monograph; non-compendial grades lack these guarantees
Analytical Chemistry Quality Control Pharmacopoeial Standards

Diethylcarbamazine Citrate Application Scenarios


Antifilarial Drug Discovery (In Vitro & In Vivo)

Diethylcarbamazine Citrate is the preferred positive control and reference standard for antifilarial drug discovery programs targeting lymphatic filariasis and loiasis. Its aqueous solubility of 68–78 mg/mL enables preparation of reproducible dosing solutions for both in vitro microfilarial motility assays and in vivo rodent models (e.g., Litomosoides carinii in cotton rats, Brugia malayi in Mastomys coucha) [1]. The extensive comparative efficacy data against ivermectin and albendazole combinations provides validated benchmarks for evaluating novel antifilarial candidates [2][3]. Researchers should prioritize USP-grade material to ensure assay reproducibility and compliance with publication standards [4].

Analytical Method Validation & Quality Control

USP-grade Diethylcarbamazine Citrate serves as the reference standard for analytical method development and validation in pharmaceutical quality control laboratories. The monograph-defined assay range (98.0–102.0%) and impurity limit (≤0.1% for any individual impurity) provide quantitative acceptance criteria for HPLC method validation [1]. The material is essential for Abbreviated New Drug Application (ANDA) submissions, formulation development of generic diethylcarbamazine citrate tablets (which must contain 95.0–105.0% of labeled amount), and stability studies requiring compendial-grade reference material [1][2]. Procurement of USP reference standard material (e.g., USP Diethylcarbamazine Citrate RS) ensures traceability to pharmacopoeial specifications [3].

Microfilarial Clearance Mechanisms

Diethylcarbamazine Citrate is the appropriate tool compound for investigating the host-mediated mechanisms of microfilarial clearance. Studies have demonstrated that diethylcarbamazine's microfilaricidal activity is dependent on inducible nitric oxide synthase and the cyclooxygenase pathway, with rapid reduction of circulating microfilariae observed within five minutes of treatment in mouse models [1]. The compound's dual action—microfilaricidal activity combined with measurable macrofilaricidal effects (39.7% adult worm antigen reduction)—makes it uniquely suited for studies investigating the immunological basis of antifilarial efficacy [2]. The citrate salt's aqueous solubility facilitates precise dosing in pharmacokinetic and pharmacodynamic studies [3].

Veterinary Parasitology Research

Diethylcarbamazine Citrate is indicated for research applications in veterinary parasitology, including studies of cerebrospinal filariasis in horses and sheep, heart filariasis in dogs (Dirofilaria immitis), and lung filariasis in livestock [1]. The compound's established safety and efficacy profile in animal models supports its use as a reference compound for evaluating novel veterinary anthelmintics. Procurement of high-purity, USP-grade material ensures consistency across multi-institutional veterinary research programs and enables reproducible dosing in large animal studies where solubility and formulation flexibility are critical [2].

Application
Selection Property
Validation Focus
Antifilarial drug discovery assays
Aqueous solubility for reproducible dosing
Microfilaricidal and macrofilaricidal endpoint response
Analytical method validation
USP compendial purity specifications
HPLC impurity acceptance criteria
Microfilarial clearance mechanism studies
Dual microfilaricidal/macrofilaricidal response
Host-mediated immunological pathway endpoints
Veterinary parasitology research
High-purity reference compound
Cross-model dosing consistency and comparator endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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